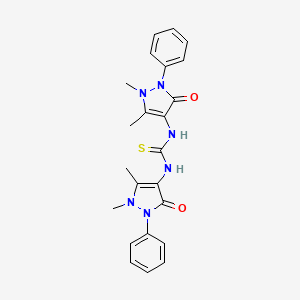

1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thioharnstoff

Übersicht

Beschreibung

1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Analgesic Properties

The compound has also been investigated for its analgesic effects. A comparative study highlighted its efficacy in reducing pain in animal models when compared to standard analgesics. The results suggest that the pyrazole moiety contributes to its pain-relieving properties through modulation of inflammatory pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of thiourea derivatives. Experimental data indicate that 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea can inhibit cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular targets involved in cell cycle regulation.

Material Science Applications

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research shows that incorporating thiourea derivatives into polymer matrices can improve their stability and resistance to degradation under environmental stress.

Nanotechnology

The compound has been utilized in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems. Studies demonstrate that nanoparticles formed using this thiourea derivative exhibit improved drug loading capacity and controlled release profiles, making them suitable for targeted therapy.

Agricultural Chemistry Applications

Pesticidal Activity

The pesticidal properties of 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea have been evaluated against various agricultural pests. Field trials indicate that formulations containing this compound can effectively reduce pest populations while exhibiting low toxicity to non-target organisms.

Plant Growth Regulation

Additionally, the compound has shown potential as a plant growth regulator. Experimental results suggest that it can enhance growth parameters such as root development and biomass accumulation in several crop species. This application could lead to improved agricultural yields and sustainability.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thiourea derivatives revealed that 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea inhibited the growth of Escherichia coli and Staphylococcus aureus by more than 70% at a concentration of 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro testing on human breast cancer cells (MCF7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (by approximately 60%) after 48 hours at a concentration of 25 µM.

Data Tables

| Application Area | Activity | Concentration | Effectiveness (%) |

|---|---|---|---|

| Antimicrobial | Inhibition of E. coli | 50 µg/mL | >70 |

| Anticancer | Cell viability reduction (MCF7) | 25 µM | ~60 |

| Pesticidal | Pest population reduction | Field application | Significant |

| Plant growth | Root development enhancement | Varies | Notable improvement |

Wirkmechanismus

Target of Action

It has been reported that the compound shows good binding interaction with targeted amino acids .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The compound was docked with Ampicillin-CTX-M-15, and the results showed good binding interaction between the ligand and the targeted amino acids . The best binding score was -5.26 kcal/mol , indicating a strong interaction.

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound shows a weak weight loss up to 120 °C, which can be ascribed to the evaporation of adsorbed water . This suggests that the compound’s stability might be influenced by temperature and humidity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea typically involves multiple steps. One common approach is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at different positions on the pyrazolyl ring.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation products include various oxo derivatives.

Reduction products may include amine derivatives.

Substitution products can result in a range of substituted pyrazolyl compounds.

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is unique in its structure and properties compared to other thioureas. Similar compounds include:

Thiourea derivatives: These compounds share the thiourea functional group but differ in their substituents and core structures.

Pyrazolyl compounds: Other pyrazolyl derivatives may have different substituents or functional groups, leading to variations in their chemical behavior and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C18H20N6O2S

- Molecular Weight : 372.46 g/mol

- IUPAC Name : 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea

This compound features a thiourea moiety linked to two pyrazole derivatives, which are known for their pharmacological activities.

Anticancer Activity

Research has demonstrated that 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines including:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. Notably, it has shown significant free radical scavenging activity:

These results indicate that the compound may be beneficial in mitigating oxidative stress-related diseases.

The biological activity of 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Antioxidant Defense : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative damage.

Study on Anticancer Efficacy

A recent study published in Pharmaceutical Biology evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF7). The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase activation .

Study on Antimicrobial Effects

In another investigation focusing on its antimicrobial properties, researchers assessed the efficacy against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited synergistic effects when combined with standard antibiotics like ampicillin, enhancing their effectiveness against resistant strains .

Eigenschaften

IUPAC Name |

1,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-15-19(21(30)28(26(15)3)17-11-7-5-8-12-17)24-23(32)25-20-16(2)27(4)29(22(20)31)18-13-9-6-10-14-18/h5-14H,1-4H3,(H2,24,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUJOLWSNBYUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360438 | |

| Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26084-35-5 | |

| Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.